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Compound of Interest

Compound Name: 1,4-Diphenylbutadiyne

Cat. No.: B1203910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of 1,4-
diphenylbutadiyne, a molecule of significant interest in materials science and as a structural

motif in medicinal chemistry. Understanding its three-dimensional atomic arrangement is crucial

for predicting its physicochemical properties, designing novel derivatives, and elucidating its

interactions in various chemical and biological systems.

Core Crystallographic Data
The crystal structure of 1,4-diphenylbutadiyne was determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n.[1]

The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1,4-
Diphenylbutadiyne
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Parameter Value

Empirical Formula C₁₆H₁₀

Formula Weight 202.25 g/mol

Crystal System Monoclinic

Space Group P2₁/n

Unit Cell Dimensions

a 12.898(2) Å

b 3.972(1) Å

c 12.923(3) Å

β 117.80(2)°

Volume 584.9(2) Å³

Z 2

Calculated Density 1.148 Mg/m³

Absorption Coefficient 0.068 mm⁻¹

F(000) 212

Data Collection

Diffractometer Enraf-Nonius CAD-4

Radiation MoKα (λ = 0.71073 Å)

Temperature 293(2) K

2θ range for data collection 2.22 to 24.97°

Index ranges -15 ≤ h ≤ 15, 0 ≤ k ≤ 4, 0 ≤ l ≤ 15

Reflections collected 1150

Independent reflections 1028 [R(int) = 0.0152]

Refinement
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Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1028 / 0 / 97

Goodness-of-fit on F² 1.053

Final R indices [I>2σ(I)] R1 = 0.0385, wR2 = 0.0995

R indices (all data) R1 = 0.0486, wR2 = 0.1055

Largest diff. peak and hole 0.135 and -0.125 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for
1,4-Diphenylbutadiyne

Bond Length (Å) Angle Degrees (°)

C(1)-C(2) 1.192(3) C(2)-C(1)-C(3) 178.6(2)

C(1)-C(3) 1.439(2) C(1)-C(2)-C(2)#1 179.9(3)

C(2)-C(2)#1 1.378(4) C(4)-C(3)-C(5) 118.0(2)

C(3)-C(4) 1.390(2) C(4)-C(3)-C(1) 121.0(2)

C(3)-C(8) 1.392(2) C(8)-C(3)-C(1) 121.0(2)

C(4)-C(5) 1.385(2) C(3)-C(4)-C(5) 121.1(2)

C(5)-C(6) 1.380(3) C(6)-C(5)-C(4) 120.1(2)

C(6)-C(7) 1.379(3) C(7)-C(6)-C(5) 119.9(2)

C(7)-C(8) 1.382(3) C(6)-C(7)-C(8) 120.2(2)

C(7)-C(8)-C(3) 120.7(2)

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1

Experimental Protocols
Crystal Growth

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1203910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystals of 1,4-diphenylbutadiyne suitable for X-ray diffraction were obtained from the

decomposition of the cuprate prepared from the reaction between lithium phenylacetylide and

copper(I) cyanide in a diethyl ether solution at room temperature.

X-ray Data Collection and Structure Refinement
A colorless needle-shaped crystal with dimensions of 0.40 x 0.15 x 0.10 mm was mounted on a

glass fiber. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-

monochromated MoKα radiation. The unit cell parameters were determined from 25 carefully

centered reflections.

The structure was solved by direct methods using the SHELXS-86 program and refined by full-

matrix least-squares on F² using SHELXL-93. All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding

model.

Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the crystal structure determination of 1,4-
diphenylbutadiyne.
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Caption: Workflow for 1,4-Diphenylbutadiyne Crystal Structure Analysis.

Molecular Structure and Connectivity
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The diagram below shows the molecular structure of 1,4-diphenylbutadiyne with atom

numbering corresponding to the crystallographic data.

Caption: Molecular Connectivity of 1,4-Diphenylbutadiyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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